![molecular formula C22H19N7O2S B6578253 N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1240290-51-0](/img/structure/B6578253.png)
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Description
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19N7O2S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is 445.13209405 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AKOS024639926 has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit specific pathways involved in cancer cell proliferation and survival. Preclinical studies suggest that it may interfere with DNA replication and repair mechanisms, making it a potential candidate for targeted cancer therapies .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS024639926 exhibits anti-inflammatory properties by modulating key inflammatory pathways. Researchers are exploring its potential as a novel anti-inflammatory drug .
- The compound targets specific kinases involved in cellular signaling pathways. Kinase inhibitors have therapeutic implications in cancer, neurodegenerative diseases, and other disorders. AKOS024639926’s kinase inhibition profile warrants further investigation .
- Some studies suggest that AKOS024639926 may protect neurons from oxidative stress and apoptosis. Researchers are investigating its potential in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
- AKOS024639926’s effects on vascular function and blood pressure regulation have piqued interest. It may impact endothelial function and vascular tone, making it relevant for cardiovascular research .
- Preliminary data indicate that AKOS024639926 might influence metabolic pathways related to glucose homeostasis and lipid metabolism. Researchers are exploring its potential in managing metabolic disorders and obesity .
Anticancer Potential
Anti-inflammatory Activity
Kinase Inhibition
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Applications
Metabolic Disorders and Obesity
properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c30-21(18-11-17(26-27-18)19-7-4-10-32-19)23-8-9-29-20-16(12-25-29)22(31)28(14-24-20)13-15-5-2-1-3-6-15/h1-7,10-12,14H,8-9,13H2,(H,23,30)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEGXLKYARNIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NNC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide |
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